molecular formula C15H15BrClNO3S B2372125 5-Bromo-N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide CAS No. 2249239-26-5

5-Bromo-N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2372125
CAS No.: 2249239-26-5
M. Wt: 404.7
InChI Key: DQWRAVTYJBOMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzenesulfonamide core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The introduction of bromine and chlorine atoms is achieved through halogenation reactions, while the methoxy group is introduced via methylation. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and methylation processes, utilizing advanced equipment and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

5-Bromo-N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and methoxy groups can influence its binding affinity and selectivity towards these targets, modulating various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide
  • 5-Bromo-N-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide
  • 5-Bromo-N-(2,6-diethylphenyl)-2-fluorobenzamide

Uniqueness

Compared to similar compounds, 5-Bromo-N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClNO3S/c1-9-6-10(2)15(8-12(9)16)22(19,20)18-13-7-11(17)4-5-14(13)21-3/h4-8,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWRAVTYJBOMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.